

Synthesis of 2,3-Dihydropyridines from Unsaturated Oximes: Application Notes and Protocols

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Compound of Interest		
Compound Name:	2,3-Dihydropyridine	
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This document provides detailed application notes and protocols for the synthesis of **2,3-dihydropyridine**s from α,β -unsaturated oximes, a critical transformation for the generation of valuable intermediates in pharmaceutical research. The described methodology, based on a rhodium(III)-catalyzed C-H activation, offers an efficient route to these otherwise kinetically labile heterocycles.[1]

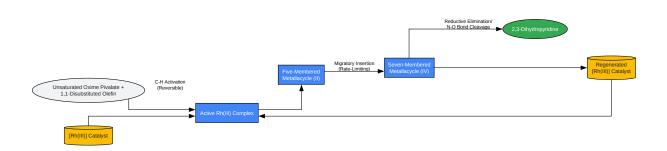
Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals. [1] Among these, dihydropyridines are notable scaffolds, with 1,4-dihydropyridines being well-established as calcium channel blockers. [1][2] In contrast, 2,3-dihydropyridines are less stable but serve as crucial synthetic intermediates, particularly for the synthesis of piperidines, which are prevalent in many biologically active compounds and natural products. [1][3][4] The protocol detailed herein describes an efficient Rh(III)-catalyzed synthesis of 2,3-dihydropyridines from α,β -unsaturated oxime pivalates and 1,1-disubstituted olefins. [1][5] This method allows for the formation of a diverse range of substituted 2,3-dihydropyridines, which can be further transformed, for instance, through a one-pot hydrogenation to yield highly substituted piperidines. [1][5]

Reaction Mechanism and Signaling Pathway



The synthesis of **2,3-dihydropyridine**s from unsaturated oximes proceeds via a Rh(III)-catalyzed C-H activation pathway.[1][5] The catalytic cycle is initiated by the reversible $C(sp^2)$ -H insertion of the α,β -unsaturated oxime pivalate with a cationic Rh(III) complex, forming a five-membered metallacycle.[1][5][6] This is followed by an irreversible migratory insertion of a 1,1-disubstituted olefin into the Rh-C bond, which is the rate-limiting step.[1][6] Subsequent reductive elimination and N-O bond cleavage furnish the desired **2,3-dihydropyridine** product and regenerate the active Rh(III) catalyst.[1][5][6]



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Caption: Catalytic cycle for the Rh(III)-catalyzed synthesis of **2,3-dihydropyridines**.

Experimental Protocols Protocol 1: Synthesis of 2,3-Dihydropyridines

This protocol details the general procedure for the Rh(III)-catalyzed synthesis of **2,3-dihydropyridines** from α,β -unsaturated oxime pivalates and **1,1-disubstituted** olefins.

Materials:

α,β-Unsaturated oxime pivalate (1.0 equiv)



- 1,1-Disubstituted olefin (1.2 equiv)
- --INVALID-LINK--2 (Catalyst A₃, 5 mol %)
- Cesium acetate (CsOAc) (2.0 equiv)
- 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous (to make a 0.3 M solution)
- Anhydrous reaction vessel (e.g., Schlenk tube)
- Magnetic stirrer and heating block

Procedure:

- To an anhydrous reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the α,β-unsaturated oxime pivalate, 1,1-disubstituted olefin, --INVALID-LINK--2 catalyst, and CsOAc.
- Add enough anhydrous HFIP to achieve a 0.3 M concentration of the oxime pivalate.
- Stir the reaction mixture at 60 °C for 16 hours.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired 2,3dihydropyridine product.

Protocol 2: One-Pot Synthesis of Piperidines

This protocol describes the one-pot synthesis of piperidines from α,β -unsaturated oximes and alkenes, proceeding through a **2,3-dihydropyridine** intermediate.[1]

Materials:

- α,β-Unsaturated oxime pivalate (1.0 equiv)
- 1,1-Disubstituted olefin (1.2 equiv)
- --INVALID-LINK--2 (Catalyst A₃, 5 mol %)



- Cesium acetate (CsOAc) (2.0 equiv)
- 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous (to make a 0.3 M solution)
- Palladium on carbon (Pd/C, 10 mol %)
- Methanol (MeOH)
- Hydrogen gas (H₂) balloon
- Anhydrous reaction vessel

Procedure:

- Follow steps 1-3 of Protocol 1 for the synthesis of the **2,3-dihydropyridine**.
- After 16 hours, cool the reaction mixture to room temperature.
- Carefully add Pd/C to the reaction vessel.
- Evaporate the HFIP under a stream of nitrogen and then add methanol.
- Purge the vessel with hydrogen gas and then stir the mixture under a hydrogen balloon at room temperature for 12 hours.
- Filter the reaction mixture through a pad of celite to remove the Pd/C, washing with methanol.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the piperidine product.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various **2,3-dihydropyridine**s and their subsequent conversion to piperidines, highlighting the scope of the reaction with different unsaturated oximes and alkenes.



Table 1: Scope of the Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines[1]

Entry	Unsaturated Oxime Pivalate	Alkene	Product	Yield (%)
1	Phenyl- substituted	Methyl acrylate	3aa	99
2	Phenyl- substituted	Methyl vinyl ketone	3ab	85
3	Phenyl- substituted	Allyl methyl ether	3ac	75
4	Thienyl- substituted	Methyl acrylate	3ba	91
5	Naphthyl- substituted	Methyl acrylate	3ca	88
6	Cyclohexyl- substituted	Methyl acrylate	3da	82
7	Phenyl- substituted	Methylene cyclopentane	3dj	90
8	Phenyl- substituted	Methylene cyclohexane	3dk	87

Reaction Conditions: Unsaturated oxime pivalate (1.0 equiv), alkene (1.2 equiv), --INVALID-LINK--2 (5 mol %), CsOAc (2.0 equiv) in HFIP (0.3 M) at 60 °C for 16 h.

Table 2: One-Pot Synthesis and Diastereoselectivity of Piperidines[1]



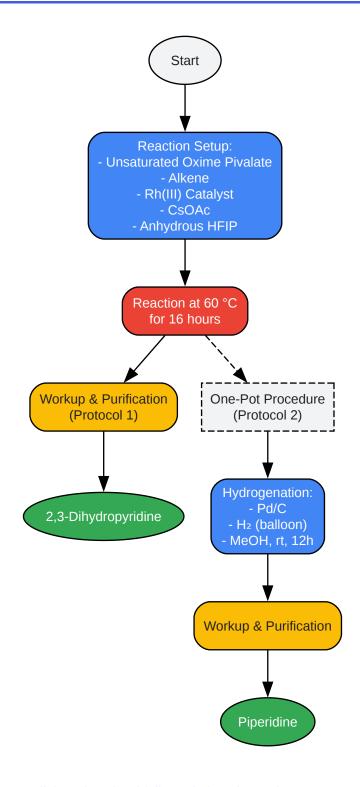
Entry	Unsaturate d Oxime Pivalate	Alkene	Piperidine Product	Overall Yield (%)	Diastereom eric Ratio (dr)
1	Phenyl- substituted	Methyl acrylate	6aa	85	4:1
2	Phenyl- substituted	Methyl vinyl ketone	6ab	78	3:1
3	Phenyl- substituted	Methylene cyclopentane	6dj	82	>20:1
4	Phenyl- substituted	Methylene cyclohexane	6dk	80	10:1

Reaction Conditions: i) Unsaturated oxime pivalate (1.0 equiv), alkene (1.2 equiv), --INVALID-LINK--2 (5 mol %), CsOAc (2.0 equiv) in HFIP (0.3 M) at 60 °C for 16 h. ii) Pd/C (10 mol %), H₂ (balloon), MeOH, rt, 12 h.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of **2,3-dihydropyridines** and their subsequent conversion to piperidines.





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Caption: Workflow for the synthesis of **2,3-dihydropyridine**s and piperidines.

Conclusion



The Rh(III)-catalyzed synthesis of **2,3-dihydropyridine**s from unsaturated oximes provides a reliable and efficient method for accessing these valuable synthetic intermediates. The reaction exhibits a broad substrate scope and the resulting dihydropyridines can be readily converted into medicinally relevant piperidine scaffolds in a one-pot fashion with good yields and diastereoselectivity.[1] This methodology offers a powerful tool for researchers and professionals in drug discovery and development for the construction of complex nitrogencontaining molecules.

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